molecular formula C6H4F3N5O B2671750 N-Cyano-1-methyl-5-(trifluoromethyl)triazole-4-carboxamide CAS No. 2288889-01-8

N-Cyano-1-methyl-5-(trifluoromethyl)triazole-4-carboxamide

Cat. No.: B2671750
CAS No.: 2288889-01-8
M. Wt: 219.127
InChI Key: YPQJTSWTZFFXDP-UHFFFAOYSA-N
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Description

N-Cyano-1-methyl-5-(trifluoromethyl)triazole-4-carboxamide is a chemical compound with the molecular formula C6H4F3N5O. It is a member of the triazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Future Directions

The future directions for “N-Cyano-1-methyl-5-(trifluoromethyl)triazole-4-carboxamide” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities. As part of the trifluoromethyl group, these compounds could have potential applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyano-1-methyl-5-(trifluoromethyl)triazole-4-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable nitrile with a triazole derivative. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions

N-Cyano-1-methyl-5-(trifluoromethyl)triazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazole derivatives .

Mechanism of Action

The mechanism of action of N-Cyano-1-methyl-5-(trifluoromethyl)triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its trifluoromethyl group, which enhances its stability and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-cyano-1-methyl-5-(trifluoromethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N5O/c1-14-4(6(7,8)9)3(12-13-14)5(15)11-2-10/h1H3,(H,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQJTSWTZFFXDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=N1)C(=O)NC#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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